molecular formula C5H4F2N2 B099523 4,6-Difluoro-2-methylpyrimidine CAS No. 18382-80-4

4,6-Difluoro-2-methylpyrimidine

Cat. No. B099523
CAS RN: 18382-80-4
M. Wt: 130.1 g/mol
InChI Key: ALVMGJVBZPATCW-UHFFFAOYSA-N
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Description

4,6-Difluoro-2-methylpyrimidine is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals and other organic molecules. Its derivatives are often used in the development of drugs and agrochemicals due to the unique properties imparted by the pyrimidine ring and the substituents attached to it.

Synthesis Analysis

The synthesis of 4,6-dichloro-2-methylpyrimidine, a closely related compound, has been reported as an intermediate in the production of the anticancer drug dasatinib. The synthesis involves a cyclization of acetamidine hydrochloride and dimethyl malonate followed by chlorination with phosphorus oxychloride. Optimal conditions for the synthesis and chlorination steps have been investigated, yielding 4,6-dichloro-2-methylpyrimidine at 69.55% from the precursor . Although this paper does not directly discuss 4,6-difluoro-2-methylpyrimidine, the methodology could be adapted for its synthesis by substituting the appropriate halogenating agents.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied. For instance, the crystal and molecular structures of two isomeric compounds derived from 4,6-diethoxypyrimidine were determined using X-ray diffraction, providing insights into the bond distances and resonance structures within the pyrimidine ring system . These structural analyses are crucial for understanding the reactivity and interaction of the pyrimidine derivatives with other molecules.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives is highlighted in various studies. For example, the fluorination of 4,6-disubstituted 2-aminopyrimidines with Selectfluor in the presence of Ag(I) has been demonstrated, leading to the formation of 4,6-disubstituted 5-fluoro-2-aminopyrimidines . This reaction showcases the potential for direct halogenation of pyrimidine derivatives, which could be relevant for the synthesis of 4,6-difluoro-2-methylpyrimidine.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by various substituents. For instance, the photophysical properties of 2,4,6-tristyrylpyrimidines were found to be affected by the nature of the electron-donating group at the C4/C6 positions . Additionally, the vibrational and electronic spectra of 2-amino-4-hydroxy-6-methylpyrimidine were studied using both experimental and theoretical methods, providing insights into the anharmonic frequencies and electronic transitions of the molecule . These studies contribute to a broader understanding of how different functional groups can modulate the properties of pyrimidine derivatives.

Scientific Research Applications

Synthesis and Process Chemistry

4,6-Difluoro-2-methylpyrimidine, as a chemical compound, has been investigated for its various synthetic routes and applications in process chemistry. It serves as an important precursor or intermediate in the synthesis of pharmaceuticals and high-explosives. Researchers have developed economic processes for the production of related pyrimidine derivatives through different synthesis methods, including condensation reactions and modifications to improve yield and quality. These studies underline the chemical's versatility and value in industrial applications (Patil, Jadhav, Radhakrishnan, & Soman, 2008; Lei-ming, 2012).

Chemical Transformations and Reactivity

The reactivity of 4,6-difluoro-2-methylpyrimidine and its derivatives has been a subject of study, with research focusing on fluorination reactions, the impact of substituents on chemical properties, and novel ligand behaviors. For instance, Ag-assisted fluorination techniques have been explored to achieve chemoselective transformations, offering pathways to derivatives with potential biological activity. Additionally, the compound's behavior in nucleophilic substitution reactions has been elucidated, showcasing its utility in creating diverse chemical structures (Wang, Cai, Zhang, & Zhao, 2017; Schlosser, Rausis, & Bobbio, 2005).

Materials Science and Nanotechnology

In materials science, the structural and electronic properties of 4,6-difluoro-2-methylpyrimidine derivatives have been investigated, contributing to the development of new materials and technologies. For example, the compound and its derivatives have been studied for their potential as electron transport layers in organic light-emitting diodes (OLEDs), highlighting the importance of molecular design in the performance of electronic devices. Such research provides insights into the application of pyrimidine derivatives in nanotechnology and electronics, opening avenues for the development of advanced materials (Bae, Baek, & Park, 2021).

Theoretical and Computational Studies

Theoretical studies on 4,6-difluoro-2-methylpyrimidine and related compounds have also been conducted to understand their chemical behavior and properties better. These studies include quantum chemical calculations, vibrational and electronic spectral analyses, and investigations into molecular structure and reactivity. Such research aids in predicting the behavior of these compounds in various chemical environments and designing new molecules with desired properties (Ali et al., 2021; Faizan et al., 2017).

Safety And Hazards

4,6-Difluoro-2-methylpyrimidine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

While specific future directions for 4,6-difluoro-2-methylpyrimidine are not mentioned in the search results, pyrimidine derivatives are of interest in the development of new antihypertensive medicines, anticancer agents, and high energy density materials . Therefore, it’s plausible that future research could explore these areas further.

properties

IUPAC Name

4,6-difluoro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVMGJVBZPATCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Difluoro-2-methylpyrimidine

CAS RN

18382-80-4
Record name 4,6-difluoro-2-methylpyrimidine
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